Ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate is an organic compound recognized for its potential applications in medicinal chemistry, particularly as an anticancer agent. With the molecular formula and a molecular weight of g/mol, this compound has garnered significant attention in scientific research due to its unique structural features and biological properties.
This compound is classified as a quinazoline derivative, which is a class of compounds known for various biological activities, including anticancer and antimicrobial properties. The compound's synthesis and characterization have been explored in recent studies, highlighting its relevance in pharmaceutical research .
The synthesis of ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate involves multiple steps:
Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry have been employed to confirm the structure of the synthesized compound .
The molecular structure of ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate can be represented using various notations:
InChI=1S/C18H20N2O3S/c1-2-23-17(22)10-9-16(21)20-12-13-6-3-4-7-14(13)19-18(20)15-8-5-11-24-15/h3-8,11,18-19H,2,9-10,12H2,1H3
CCOC(=O)CCC(=O)N1CC2=CC=CC=C2NC1C3=CC=CS3
The compound features a thienyl group attached to a quinazoline ring system, contributing to its biological activity.
Ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate has shown potential in various chemical reactions that may enhance its pharmacological profile. Preliminary studies indicate that it can undergo transformations typical for quinazoline derivatives, including:
These reactions could lead to derivatives with improved efficacy or reduced toxicity .
Ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate exhibits several notable physical properties:
These properties suggest that the compound may be suitable for formulation in various pharmaceutical applications .
This compound holds promise for several scientific applications:
Continued exploration into its applications could lead to significant advancements in therapeutic strategies against malignancies .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: